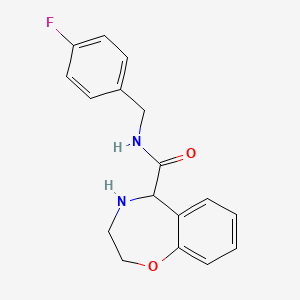![molecular formula C11H16N2O B7911489 1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone](/img/structure/B7911489.png)
1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a methylamino group, and a pyridinone ring, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the cyclopropylmethylation of a suitable pyridinone precursor using cyclopropylmethyl halides under basic conditions. The methylamino group can be introduced through reductive amination of an appropriate intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or methylamino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclopropylmethyl)-2(1H)-pyridinone
- 5-[(methylamino)methyl]-2(1H)-pyridinone
- Cyclopropylmethylamine derivatives
Uniqueness
1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone is unique due to the presence of both cyclopropylmethyl and methylamino groups, which confer distinct chemical and biological properties. Its combination of structural features sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-5-(methylaminomethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-6-10-4-5-11(14)13(8-10)7-9-2-3-9/h4-5,8-9,12H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYNAZDTBYJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=O)C=C1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-{8-hydroxyimidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B7911409.png)


![N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide](/img/structure/B7911421.png)

![[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid](/img/structure/B7911441.png)

![4-{[2-(Carboxymethoxy)acetyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B7911455.png)

![1-methyl-5-[(methylamino)methyl]-2(1H)-pyridinone](/img/structure/B7911478.png)

![1-[(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B7911498.png)
![Methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B7911514.png)
![6-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7911522.png)
